Fgfr-IN-2 chemical structure and properties
Fgfr-IN-2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
Fgfr-IN-2, also referred to as compound 1, is a novel small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases. Its chemical identity and key properties are summarized below.
Chemical Structure:
While the definitive chemical structure is detailed within patent WO2021146163A1, public sources confirm it is a pyridazine and 1,2,4-triazine derivative.[1] A representative structure for this class of compounds would be necessary to provide a visual depiction.
Physicochemical Properties:
A comprehensive analysis of the physicochemical properties is pending the confirmation of the exact chemical structure from the aforementioned patent. These properties will be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | To be determined | |
| Molecular Weight | To be determined | |
| IUPAC Name | To be determined | |
| SMILES String | To be determined | |
| CAS Number | Not available | [1] |
| Solubility | To be determined | |
| LogP | To be determined |
Biological Activity
Fgfr-IN-2 has demonstrated potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro kinase assays.
Inhibitory Activity:
| Target | IC50 (nM) | Reference |
| FGFR1 | 7.3 | [1] |
| FGFR2 | 4.3 | [1] |
| FGFR3 | 7.6 | [1] |
| FGFR4 | 11 | [1] |
These low nanomolar IC50 values indicate that Fgfr-IN-2 is a highly potent pan-FGFR inhibitor. Its strong activity against FGFR2 is particularly noteworthy.[1]
Mechanism of Action and Signaling Pathways
FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[2] Dysregulation of FGFR signaling is implicated in various cancers. Fgfr-IN-2 exerts its therapeutic effect by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades.
FGFR Signaling Pathway:
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.
Caption: FGFR Signaling Pathway and Inhibition by Fgfr-IN-2.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize FGFR inhibitors like Fgfr-IN-2. Specific details for Fgfr-IN-2 would be found in the associated patent and publications.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase reaction buffer
-
Fgfr-IN-2 (or other test inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Fgfr-IN-2 in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the Fgfr-IN-2 dilutions or vehicle control to the wells.
-
Add the recombinant FGFR enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Fgfr-IN-2 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification)
-
Cell culture medium and supplements
-
Fgfr-IN-2 (or other test inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Fgfr-IN-2 in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the Fgfr-IN-2 dilutions or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each Fgfr-IN-2 concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Experimental Workflow:
